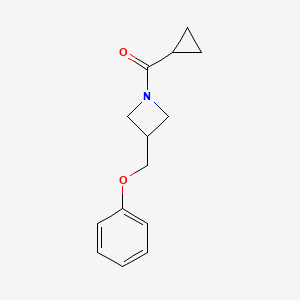

![molecular formula C19H20N4O3 B2481819 5-ethyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921513-64-6](/img/structure/B2481819.png)

5-ethyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a family of heterocyclic compounds that have attracted interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry. Heterocyclic compounds like pyrazolo[3,4-b]pyridines and their derivatives are known for their pharmacological activities and are subjects of extensive synthetic studies.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-b]pyridine derivatives often involves condensation reactions of pyrazole-5-amine derivatives with activated carbonyl groups, as demonstrated by Ghaedi et al. (2015), who reported an efficient synthesis method yielding new N-fused heterocycle products (Ghaedi et al., 2015). Such methodologies could be relevant to synthesizing the compound by adjusting the starting materials and reaction conditions.

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically conducted using spectroscopic techniques, including NMR and FT-IR, alongside X-ray crystallography to confirm the compound's structure. For instance, Islas-Jácome et al. (2023) characterized a new polyheterocyclic compound through a combination of spectroscopic methods (Islas-Jácome et al., 2023).

Chemical Reactions and Properties

The reactivity and chemical properties of these compounds can be diverse, often requiring specific catalysts for their synthesis. For example, Yang et al. (2015) described the Ga(OTf)3-promoted synthesis of functionalized 2-carbonyl-imidazo[1,2-a]pyridines, showcasing the role of catalysts in synthesizing complex heterocyclic compounds (Yang et al., 2015).

Applications De Recherche Scientifique

Chemical Synthesis and Derivative Development

A substantial body of research focuses on the chemical synthesis and development of derivatives of pyrazolo[4,3-c]pyridin compounds. These studies often investigate the synthesis of various derivatives through reactions with different chemical entities, aiming to explore their potential applications, including biological activities. For instance, research by Al-Issa (2012) delved into synthesizing a new series of pyridine and fused pyridine derivatives, including pyrazolo[4,3-c]pyridin derivatives, highlighting the diverse chemical reactivity and potential for generating a multitude of compounds (Al-Issa, 2012).

Biological Activities and Pharmaceutical Potential

Several studies focus on the biological activities and pharmaceutical potential of pyrazolo[4,3-c]pyridin derivatives. For example, Zheng et al. (2011) synthesized a series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one, revealing inhibitory effects against the growth of lung cancer cells, indicating potential therapeutic applications in cancer treatment (Zheng et al., 2011). Similarly, Bernardino et al. (2007) synthesized derivatives with antiviral activity, further underscoring the pharmaceutical relevance of these compounds (Bernardino et al., 2007).

Structural Analysis and Crystallography

Research also extends to the structural analysis and crystallography of pyrazolo[4,3-c]pyridin derivatives. Studies like that of Wang et al. (2017) focus on the X-ray powder diffraction data of related compounds, providing detailed insights into their molecular structure, which is essential for understanding their chemical properties and interactions (Wang et al., 2017).

Synthesis Methodologies and Reaction Mechanisms

The literature also documents various synthesis methodologies and reaction mechanisms involving pyrazolo[4,3-c]pyridin derivatives. Studies explore different synthetic routes, reaction conditions, and the resulting product characteristics, contributing to the field of synthetic chemistry and offering pathways to novel compounds with potential applications. For instance, Liu et al. (2013) investigated the reaction mechanism of a pyrazolo[3,4-b]pyridine derivative with unsaturated carbonyl compounds, providing insights into the synthetic complexity and versatility of these compounds (Liu et al., 2013).

Propriétés

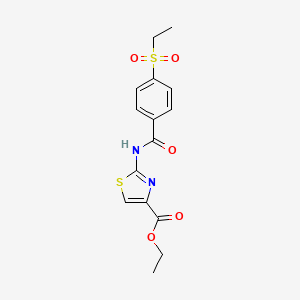

IUPAC Name |

5-ethyl-7-(morpholine-4-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-2-21-12-15(18(24)22-8-10-26-11-9-22)17-16(13-21)19(25)23(20-17)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHQVYROWNKEFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2481739.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2481741.png)

![{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2481743.png)

![N-[[4-(2-Ethenylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2481745.png)

![4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2481749.png)

![Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2481758.png)